2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine
Overview
Description
2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a methoxybenzoyl group, a methyl group, and an amine group attached to the benzofuran core
Future Directions
There is an urgent need to develop new therapeutic agents due to the resistance to antibiotics being a major global problem . Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to be effective antimicrobial agents . They are active toward different clinically approved targets .
Mode of Action
It is known that benzofuran derivatives interact with their targets to exert their biological effects . The substituent on the 4-position of the benzofuran may play a role in its antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They are used in the treatment of various diseases such as cancer or psoriasis .
Pharmacokinetics
It is known that one of the targets achieved with most of the more recent compounds, including benzofuran derivatives, is improved bioavailability .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Action Environment
It is known that benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 3-Methoxybenzoyl Chloride: This can be achieved by reacting 3-methoxybenzoic acid with thionyl chloride in the presence of a catalyst.
Friedel-Crafts Acylation: The 3-methoxybenzoyl chloride is then subjected to Friedel-Crafts acylation with 3-methyl-1-benzofuran in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules that can act as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxybenzoyl)-1-benzofuran-5-amine
- 3-Methoxybenzoyl chloride
- 3-Methoxybenzoic acid
Uniqueness
2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-amine is unique due to the presence of both the methoxybenzoyl and methyl groups on the benzofuran core. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(5-amino-3-methyl-1-benzofuran-2-yl)-(3-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-14-9-12(18)6-7-15(14)21-17(10)16(19)11-4-3-5-13(8-11)20-2/h3-9H,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXVBTUFCQZHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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